![molecular formula C11H14O4 B3376258 Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- CAS No. 117942-41-3](/img/structure/B3376258.png)
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-
Descripción general
Descripción
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol. It is a colorless to pale yellow liquid with a slight almond odor. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- can be achieved through a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . This approach allows for the efficient synthesis of alkyl and aryl substituted benzaldehydes .
Análisis De Reacciones Químicas
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include organometallic compounds, aluminum hemiaminals, and other nucleophilic reagents . The major products formed from these reactions are typically substituted benzaldehydes .
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is utilized in a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it is used in the development of pharmaceuticals and other bioactive compounds . Additionally, it has applications in the industrial sector, particularly in the production of fragrances and flavorings .
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- involves its interaction with various molecular targets and pathways. The compound’s aldehyde group is highly reactive, allowing it to participate in nucleophilic addition reactions with various biomolecules . This reactivity underlies its effectiveness in chemical synthesis and its potential bioactivity in pharmaceutical applications .
Comparación Con Compuestos Similares
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- can be compared to other similar compounds such as 4-(2-methoxyethoxy)-benzaldehyde and 4-[(2-methoxyethoxy)ethoxy]benzaldehyde . These compounds share similar structural features but differ in their specific functional groups and reactivity . The unique combination of the methoxyethoxy group in Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- distinguishes it from its analogs and contributes to its specific applications in research and industry .
Propiedades
IUPAC Name |
4-(2-methoxyethoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-6-7-14-9-15-11-4-2-10(8-12)3-5-11/h2-5,8H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCWFLJIBDNUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464731 | |
| Record name | Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117942-41-3 | |
| Record name | Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3376177.png)
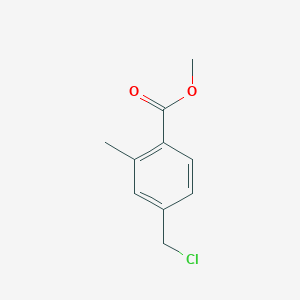

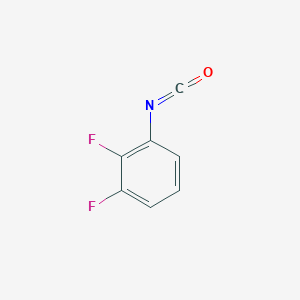

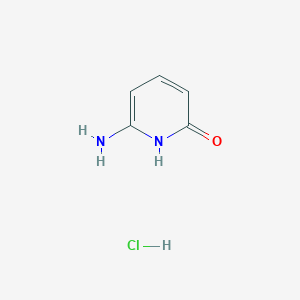

![Ethanone, 1-[2-(4-morpholinyl)phenyl]-](/img/structure/B3376218.png)
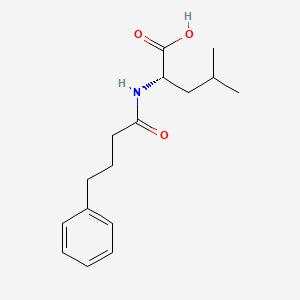

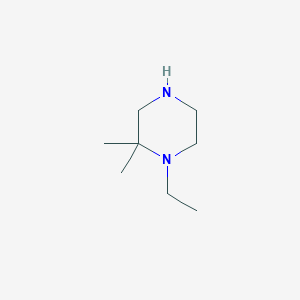

![[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methanol](/img/structure/B3376260.png)

